

# Unveiling the Tribological Landscape of C20-50 Hydrotreated Oils: A Technical Deep Dive

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## Compound of Interest

Compound Name: *Einecs 276-321-7*

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For Researchers, Scientists, and Drug Development Professionals, this guide offers an in-depth exploration of the tribological characteristics of C20-50 hydrotreated oils. These oils, primarily classified as API Group II base oils, are fundamental to modern lubrication technology. This document synthesizes available data on their performance under standardized testing conditions, details the experimental protocols used to evaluate their properties, and visualizes the underlying processes.

C20-50 hydrotreated oils are a class of lubricating base oils characterized by a carbon number range predominantly between 20 and 50. They are produced through a hydrotreating process, a catalytic method that uses hydrogen to remove impurities like sulfur, nitrogen, and aromatics from crude oil distillates. This refining process enhances the oil's thermal and oxidative stability, viscosity index, and overall performance, making it a superior choice for a wide range of applications, from automotive to industrial lubricants.

## Quantitative Tribological Data

The tribological performance of a lubricant is paramount to its function in reducing friction and wear between interacting surfaces. Standardized tests, such as the Four-Ball Wear Test and the Pin-on-Disk Test, are employed to quantify these characteristics. The following tables summarize typical performance data for hydrotreated base oils, providing a baseline for comparison and formulation development. It is important to note that specific values can vary depending on the crude source and the severity of the hydrotreating process.

Test Parameter	API Group I (Solvent Refined)	API Group II (Hydrotreated)	Test Standard
Sulfur Content (%)	> 0.03	< 0.03	ASTM D4294
Saturates (%)	< 90	> 90	ASTM D2007
Viscosity Index	80 - 120	80 - 120	ASTM D2270

Table 1: General Properties of API Group I vs. Group II Base Oils. The hydrotreating process significantly reduces sulfur content and increases the percentage of saturated hydrocarbons, leading to improved stability and performance.

Test Method	Parameter	Typical Value for Hydrotreated Base Oil (Group II)
Four-Ball Wear Test (ASTM D4172)	Wear Scar Diameter (mm)	0.4 - 0.6
Four-Ball EP Test (ASTM D2783)	Weld Point (kgf)	120 - 160
Pin-on-Disk Test	Coefficient of Friction	0.08 - 0.12

Table 2: Typical Tribological Performance Data for C20-50 Hydrotreated Base Oils. These values represent the intrinsic performance of the base oil without the addition of anti-wear or extreme pressure additives.

## Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate and reproducible assessment of lubricant performance. The following sections outline the methodologies for the key tribological tests cited.

### Four-Ball Wear Test (ASTM D4172)

This test method evaluates the wear-preventive characteristics of a lubricating fluid.

**Apparatus:** The test rig consists of four  $\frac{1}{2}$ -inch diameter steel balls. Three balls are clamped together in a cup, and the fourth ball is rotated against them.

**Procedure:**

- The three stationary balls are fixed in the test cup, and the lubricant sample is added to cover them.
- The fourth ball is placed in a chuck and brought into contact with the three lower balls.
- A specified load is applied, and the top ball is rotated at a constant speed for a set duration.
- After the test, the wear scars on the three lower balls are measured using a microscope.

**Typical Test Conditions:**

- Load: 40 kgf (392 N)
- Speed: 1200 rpm
- Temperature: 75°C
- Duration: 60 minutes

The average wear scar diameter is reported as the result. A smaller wear scar indicates better anti-wear properties.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Pin-on-Disk Test

This test measures the coefficient of friction and wear characteristics between a stationary pin and a rotating disk.

**Apparatus:** A pin, often with a hemispherical tip, is held stationary against a rotating disk. The normal force, frictional force, and wear are continuously monitored.

**Procedure:**

- The disk and pin are cleaned and mounted in the tribometer.

- The lubricant is applied to the disk surface.
- A specific normal load is applied to the pin.
- The disk is rotated at a constant speed for a predetermined number of cycles or duration.
- The coefficient of friction is recorded throughout the test, and the wear on both the pin and the disk is measured afterward.

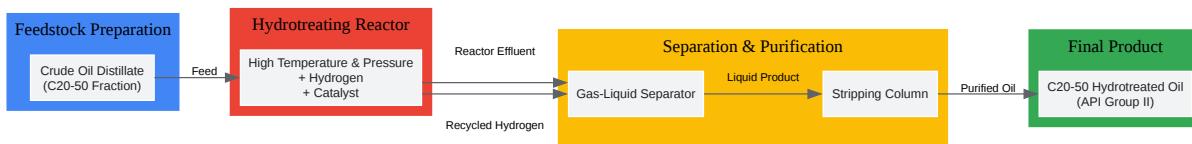
Typical Test Conditions:

- Normal Load: 1 - 10 N
- Sliding Speed: 0.1 - 1 m/s
- Duration: 1000 - 10,000 cycles
- Counterbody: Steel ball (e.g., AISI 52100)

The results provide valuable information on the frictional behavior and wear resistance of the lubricant under sliding contact.[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

## Visualizing the Processes

To better understand the concepts discussed, the following diagrams illustrate the hydrotreating process and the experimental setups for tribological testing.



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Caption: Simplified workflow of the hydrotreating process for producing C20-50 lubricating oils.

### Four-Ball Wear Test (ASTM D4172)

Three stationary balls in a cup  
+ Lubricant sample

Rotating top ball applies load

Measure wear scars on stationary balls

### Pin-on-Disk Test

Stationary pin loaded against a rotating disk  
+ Lubricant film

Disk rotates at a constant speed

Measure coefficient of friction and wear tracks

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